molecular formula C4H9NO3S B3020840 1-Methanesulfonylazetidin-3-OL CAS No. 1344068-80-9

1-Methanesulfonylazetidin-3-OL

Cat. No.: B3020840
CAS No.: 1344068-80-9
M. Wt: 151.18
InChI Key: CPTYCCCFVMZEDY-UHFFFAOYSA-N
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Description

1-Methanesulfonylazetidin-3-OL is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features both a hydroxy group and a methanesulfonyl group attached to an azetidine ring, making it a versatile intermediate for chemical synthesis. Azetidine scaffolds are increasingly important in drug discovery due to their desirable properties, such as contributing to the three-dimensionality of molecules and improving pharmacokinetic profiles. This specific derivative is typically employed as a key building block for the synthesis of more complex molecules. Researchers utilize it to develop potential therapeutic agents, and its structure is analogous to other azetidin-3-ol intermediates used as proline analogs and proline formation inhibitors . As a high-value synthetic intermediate, it is essential for constructing novel chemical entities in a research setting. Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption. Safety Information: Refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylsulfonylazetidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3S/c1-9(7,8)5-2-4(6)3-5/h4,6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTYCCCFVMZEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344068-80-9
Record name 1-methanesulfonylazetidin-3-ol
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Synthetic Methodologies for 1 Methanesulfonylazetidin 3 Ol

General Synthetic Routes to the Azetidine (B1206935) Core

The construction of the azetidine ring is a pivotal step in the synthesis of 1-Methanesulfonylazetidin-3-OL. Various strategies have been developed to access this strained heterocyclic system, ranging from classical cyclization reactions to more modern approaches.

Reaction of Azetidine with Methanesulfonyl Chloride

A direct and common method for the synthesis of this compound involves the N-sulfonylation of a pre-existing azetidin-3-ol (B1332694) scaffold. This reaction is typically carried out by treating azetidin-3-ol with methanesulfonyl chloride in the presence of a suitable base to neutralize the hydrochloric acid byproduct.

The reaction conditions for this transformation can be optimized to achieve high yields. Key parameters include the choice of solvent, base, and reaction temperature. A typical procedure would involve dissolving azetidin-3-ol in a polar aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107), followed by the addition of a tertiary amine base, like triethylamine (B128534) or diisopropylethylamine. Methanesulfonyl chloride is then added, often at a reduced temperature to control the exothermicity of the reaction.

Reactant 1Reactant 2BaseSolventTypical Yield
Azetidin-3-olMethanesulfonyl ChlorideTriethylamineDichloromethaneHigh
Azetidin-3-olMethanesulfonyl ChlorideDiisopropylethylamineTetrahydrofuranHigh

This method is highly efficient for producing the desired N-sulfonylated azetidine, which can then be used in further synthetic elaborations.

Exploration of Alternative Azetidine Synthesis Pathways

Beyond the direct sulfonylation of azetidin-3-ol, several other synthetic routes to the N-sulfonylated azetidine core have been explored. These methods often involve the formation of the azetidine ring as a key step.

One notable approach is the intramolecular cyclization of γ-amino alcohols or their derivatives. For instance, a suitably protected 1-amino-3-halopropan-2-ol can undergo base-mediated cyclization to form the azetidin-3-ol ring system. Subsequent N-sulfonylation would then yield the target compound. Intramolecular SN2 reactions are a common strategy for forming azetidine rings, where a nitrogen atom displaces a leaving group, such as a halogen or a mesylate. nih.gov

Another strategy involves the [2+2] cycloaddition of an imine with an appropriate ketene (B1206846) or alkene, although this is more commonly employed for the synthesis of β-lactams (azetidin-2-ones). Modifications of this approach, however, can provide access to other substituted azetidines.

The intramolecular aminolysis of 3,4-epoxy amines, catalyzed by Lewis acids like lanthanum triflate (La(OTf)₃), presents a modern and efficient method for constructing the azetidine ring with a hydroxyl group at the 3-position. nih.gov This reaction proceeds with high regioselectivity and is tolerant of various functional groups.

Functionalization Strategies for the 3-Hydroxy Group

The hydroxyl group at the 3-position of this compound is a key handle for further molecular elaboration. A variety of chemical transformations can be employed to introduce diverse functionalities at this position.

Common functionalization strategies include:

Esterification: The hydroxyl group can be readily acylated with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. This reaction is often catalyzed by an acid or a coupling agent.

Etherification: Alkylation of the hydroxyl group to form ethers can be achieved under basic conditions using alkyl halides or other alkylating agents.

Mitsunobu Reaction: This powerful reaction allows for the conversion of the alcohol to a wide range of other functional groups with inversion of stereochemistry. wikipedia.org It utilizes triphenylphosphine (B44618) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the hydroxyl group for nucleophilic attack. wikipedia.orgtcichemicals.com This method is particularly useful for introducing functionalities that are not accessible through direct substitution.

Oxidation: Oxidation of the secondary alcohol to the corresponding ketone, 1-methanesulfonylazetidin-3-one, provides an entry point for a different set of functionalization reactions, such as the addition of organometallic reagents.

Stereoselective Synthesis Approaches for Chiral Analogs

The development of stereoselective methods for the synthesis of chiral analogs of this compound is of significant interest, as the stereochemistry of drug candidates can profoundly impact their biological activity.

One approach to chiral azetidin-3-ol derivatives involves the use of chiral starting materials derived from the chiral pool. For example, amino acids can be converted through a series of steps into enantiomerically pure precursors that can be cyclized to form the azetidine ring.

Asymmetric catalytic methods have also been employed. For instance, the stereoselective reduction of a prochiral 1-methanesulfonylazetidin-3-one can yield enantiomerically enriched this compound. This can be achieved using chiral reducing agents or a combination of an achiral reducing agent and a chiral catalyst.

Furthermore, kinetic resolution of a racemic mixture of this compound can be employed to separate the enantiomers. This typically involves the use of a chiral reagent or catalyst that reacts preferentially with one enantiomer, allowing for the separation of the unreacted enantiomer. The synthesis of chiral enantiomers of related compounds has been achieved through chiral HPLC and derivatization with chiral agents like α-methoxyphenylacetic acid. mdpi.commdpi.com

Advanced Synthetic Transformations of the Sulfonamide Moiety

The methanesulfonyl group on the azetidine nitrogen is a robust protecting group and a key structural element. However, under certain conditions, it can be transformed or removed to allow for further derivatization of the azetidine nitrogen.

A primary transformation is the cleavage of the N-S bond to deprotect the azetidine nitrogen. This can be challenging due to the stability of the sulfonamide. However, various reductive cleavage methods have been developed, often employing strong reducing agents or dissolving metal conditions. The selective cleavage of the C-N σ bond in N-acylazetidines has been demonstrated using a transition-metal-free single-electron transfer reaction, highlighting the potential for selective bond cleavage in strained ring systems. mdpi.com

Once the nitrogen is deprotected, it can be re-functionalized with a wide array of substituents through N-alkylation, N-acylation, or N-arylation reactions, providing access to a diverse range of azetidine analogs.

Synthetic Strategies for Derivatives and Analogs

The synthetic methodologies described above provide a versatile platform for the preparation of a wide range of derivatives and analogs of this compound.

By combining the strategies for functionalizing the 3-hydroxy group and transforming the sulfonamide moiety, a combinatorial approach can be used to generate libraries of compounds for biological screening. For example, a set of esters or ethers can be prepared at the 3-position, and for each of these, the methanesulfonyl group can be replaced with different sulfonyl groups or other N-substituents.

Furthermore, the core azetidine scaffold can be modified. Introducing substituents at other positions on the ring can lead to analogs with altered conformational properties. For instance, the synthesis of 3-substituted-3-arylazetidines can be achieved from N-Boc-3-aryl-azetidinols through Friedel-Crafts arylation conditions. consensus.app

The development of novel synthetic routes to the azetidine ring itself, such as those involving multicomponent reactions or novel cyclization strategies, will continue to expand the accessible chemical space for derivatives and analogs of this important chemical entity.

Preparation of 1-Methanesulfonylazetidin-3-ylmethanamine

The synthesis of 1-Methanesulfonylazetidin-3-ylmethanamine is a critical step for introducing an amino-methyl functional group at the 3-position of the azetidine ring. A common strategy to achieve this involves a two-step process starting from the corresponding alcohol, this compound.

First, the hydroxyl group is converted into a better leaving group, typically a mesylate, by reaction with methanesulfonyl chloride in the presence of a base like triethylamine. This intermediate, 1-methanesulfonylazetidin-3-yl methanesulfonate, is then subjected to nucleophilic substitution with a cyanide source, such as sodium cyanide, to yield 1-methanesulfonylazetidine-3-carbonitrile.

Finally, the nitrile group is reduced to a primary amine. This reduction can be accomplished using various reducing agents, with lithium aluminium hydride (LiAlH₄) in a suitable solvent like tetrahydrofuran (THF) being a common and effective method. The resulting product is 1-Methanesulfonylazetidin-3-ylmethanamine.

StepReactant(s)Reagent(s)Product
1This compoundMethanesulfonyl chloride, Triethylamine1-Methanesulfonylazetidin-3-yl methanesulfonate
21-Methanesulfonylazetidin-3-yl methanesulfonateSodium cyanide1-Methanesulfonylazetidine-3-carbonitrile
31-Methanesulfonylazetidine-3-carbonitrileLithium aluminium hydride1-Methanesulfonylazetidin-3-ylmethanamine

Synthesis of (1-Methanesulfonylazetidin-3-yl)methanesulfonyl Chloride

The preparation of (1-Methanesulfonylazetidin-3-yl)methanesulfonyl Chloride introduces a reactive sulfonyl chloride functional group, which is a versatile precursor for the synthesis of sulfonamides and other sulfur-containing compounds. The synthesis typically begins with the corresponding sulfonic acid, (1-Methanesulfonylazetidin-3-yl)methanesulfonic acid.

This sulfonic acid can be prepared by the oxidation of a suitable sulfur-containing precursor, such as a thiol or a disulfide, attached to the 3-position of the 1-methanesulfonylazetidine ring. Once the sulfonic acid is obtained, it can be converted to the sulfonyl chloride by treatment with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in the presence of a catalytic amount of a suitable solvent like N,N-dimethylformamide (DMF).

ReactantReagent(s)Product
(1-Methanesulfonylazetidin-3-yl)methanesulfonic acidThionyl chloride or Oxalyl chloride, DMF (cat.)(1-Methanesulfonylazetidin-3-yl)methanesulfonyl Chloride

Synthesis of Other Related Azetidine Derivatives

The strained four-membered ring of azetidine derivatives, including this compound, can be strategically functionalized to create a diverse range of molecules. rsc.orgbham.ac.uk The reactivity of the azetidine ring is often driven by its considerable ring strain. rsc.org General methods for the synthesis of azetidines include cyclization reactions, cycloadditions, and ring contractions or expansions of other heterocyclic systems. rsc.orgbham.ac.ukmagtech.com.cn

Functionalization of the azetidine core can be achieved through various reactions. For instance, the hydroxyl group of this compound can be converted to other functional groups through nucleophilic substitution reactions after activation, for example, by mesylation. google.com This allows for the introduction of a wide array of substituents at the 3-position of the azetidine ring.

Derivatives with Pyrimidine (B1678525) Scaffolds

The combination of the azetidine ring with a pyrimidine scaffold has led to the development of compounds with interesting biological activities. nih.gov The synthesis of such derivatives often involves the coupling of a functionalized azetidine with a pre-formed pyrimidine ring or the construction of the pyrimidine ring onto an azetidine-containing precursor.

One common approach involves the reaction of an amino-functionalized azetidine, such as 1-Methanesulfonylazetidin-3-amine, with a pyrimidine derivative bearing a suitable leaving group, such as a halogen. This nucleophilic aromatic substitution reaction leads to the formation of a new carbon-nitrogen bond, linking the two heterocyclic systems.

Azetidine PrecursorPyrimidine PrecursorReaction TypeProduct Class
1-Methanesulfonylazetidin-3-amineHalogenated PyrimidineNucleophilic Aromatic SubstitutionPyrimidinyl-azetidine

Piperidine (B6355638) and Piperazine (B1678402) Derivatives

The incorporation of piperidine and piperazine moieties into azetidine-containing molecules is a common strategy in drug discovery to modulate physicochemical properties and biological activity. rsc.orgacs.org For instance, novel piperidinyl-azetidines have been developed as potent and selective CCR4 antagonists. acs.org

The synthesis of these derivatives can be achieved by coupling a functionalized azetidine with a piperidine or piperazine unit. A typical method involves the reaction of an azetidine with a leaving group at the 3-position, such as a mesylate or tosylate, with a piperidine or piperazine nucleophile. The nitrogen atom of the piperidine or piperazine ring attacks the electrophilic carbon of the azetidine, displacing the leaving group and forming the desired coupled product.

Furthermore, the synthesis of azetidine-piperazine diamides has been reported as a class of selective monoacylglycerol lipase (B570770) inhibitors. rsc.org This highlights the importance of this structural combination in the development of new therapeutic agents.

Azetidine PrecursorHeterocyclic NucleophileProduct Class
1-Methanesulfonylazetidin-3-yl methanesulfonatePiperidinePiperidinyl-azetidine
1-Methanesulfonylazetidin-3-yl methanesulfonatePiperazinePiperazinyl-azetidine

Reactivity and Reaction Mechanisms of 1 Methanesulfonylazetidin 3 Ol

Reactions Involving the Hydroxyl Group (e.g., Esterification, Etherification)

The secondary hydroxyl group at the 3-position of the azetidine (B1206935) ring is a primary site for functionalization. Standard alcohol transformations can be applied, although the specific reaction conditions may need to be optimized to accommodate the nature of the strained ring system.

Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives. A common method for achieving this transformation is the Mitsunobu reaction . nrochemistry.comorganic-chemistry.org This reaction allows for the conversion of primary and secondary alcohols into esters, among other functional groups, under mild conditions using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nrochemistry.comjkchemical.com The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, which is a significant advantage for controlling the stereochemical outcome of a synthesis. organic-chemistry.org For 1-Methanesulfonylazetidin-3-OL, this would involve reaction with a suitable carboxylic acid in the presence of the Mitsunobu reagents.

For example, the esterification of various secondary metabolite compounds has been successfully achieved using Mitsunobu conditions, highlighting its broad applicability. medcraveonline.com

Etherification: The formation of ethers from this compound can also be accomplished through methods like the Mitsunobu reaction, using an alcohol or phenol (B47542) as the nucleophile. jkchemical.com

Alternatively, a two-step sequence can be employed. The hydroxyl group is first converted into a good leaving group, such as a mesylate or tosylate. For instance, N-benzylazetidin-3-ol can be reacted with methanesulfonyl chloride in the presence of a base like triethylamine (B128534) to form the corresponding mesylate. jkchemical.com This mesylated intermediate is then susceptible to nucleophilic substitution by an alkoxide or phenoxide to yield the desired ether.

Reactions at the Azetidine Nitrogen

The nitrogen atom in this compound is part of a sulfonamide linkage. Sulfonamides are generally stable and relatively unreactive functional groups. The electron-withdrawing nature of the methanesulfonyl group significantly decreases the nucleophilicity and basicity of the azetidine nitrogen, making direct reactions at this site, such as alkylation or acylation, challenging under standard conditions. N-functionalization of heterocyclic compounds often requires specific activation methods. medcraveonline.comgoogle.com

Reactions at the Sulfonyl Group

While the sulfonamide linkage itself is robust, the methanesulfonyl group possesses acidic protons on the methyl carbon. These protons can be removed by a strong base, leading to the formation of a carbanion. This reactivity has been exploited in polymerization reactions.

It has been demonstrated that N-(methanesulfonyl)azetidine can undergo deprotonation at the methyl group using a strong base like potassium bis(trimethylsilyl)amide (KHMDS). The resulting anion, potassium(azetidin-1-ylsulfonyl)methanide, can initiate a spontaneous anionic ring-opening polymerization at room temperature. nih.gov In this process, the sulfonyl groups become incorporated into the polymer backbone. nih.gov The resulting polymer can be further functionalized by reacting the aza-anions with electrophiles. nih.gov

Ring-Opening and Ring-Expansion Reactions of the Azetidine Ring

The significant ring strain of the azetidine ring makes it susceptible to nucleophilic ring-opening reactions. nih.gov The presence of the electron-withdrawing N-sulfonyl group further activates the ring towards such attacks by making the ring carbons more electrophilic.

Nucleophilic attack can occur at either the C2 or C4 position of the azetidine ring, leading to the formation of functionalized acyclic amine derivatives. A variety of nucleophiles, including amines, can be used for this purpose. For example, the reaction of a mesylated azetidin-3-ol (B1332694) derivative with 1-(2-pyridyl)-piperazine in the presence of a base and water leads to the formation of a 3-substituted azetidine, which can be considered a product of a nucleophilic substitution that may proceed via a ring-opened intermediate or direct displacement. jkchemical.com

In some cases, ring-opening can be followed by a subsequent cyclization to form a larger ring system, resulting in a ring-expansion reaction. For instance, gold(I)-catalyzed reactions of (2-alkynyl)phenylsulfonyl azetidines in the presence of a protic nucleophile like methanol (B129727) proceed through a nucleophilic addition of the nitrogen onto the alkyne, forming a spirocyclic vinyl-ammonium-gold(I) intermediate. This intermediate then undergoes ring-opening of the azetidine moiety by the nucleophile. bldpharm.com

Mechanistic Studies of Key Transformations

Appel Reaction

The Appel reaction provides a method to convert alcohols into alkyl halides using triphenylphosphine and a carbon tetrahalide. organic-chemistry.orgmolport.com This reaction is applicable to primary and secondary alcohols and proceeds under mild, neutral conditions. organic-chemistry.orgnih.gov

The mechanism of the Appel reaction begins with the formation of a phosphonium (B103445) salt from the reaction of triphenylphosphine with the carbon tetrahalide (e.g., CCl₄ or CBr₄). organic-chemistry.orgmolport.com The alcohol then acts as a nucleophile, attacking the phosphorus atom to form an oxyphosphonium intermediate. organic-chemistry.org This converts the hydroxyl group into a good leaving group. Subsequent SN2 attack by the halide ion on the carbon atom bearing the oxygen results in the formation of the corresponding alkyl halide with inversion of configuration, along with triphenylphosphine oxide as a byproduct. organic-chemistry.orgmolport.com The formation of the strong P=O double bond is a major driving force for the reaction. molport.com

While no specific examples of the Appel reaction on this compound were found, its secondary alcohol functionality suggests it would be a suitable substrate for this transformation to produce the corresponding 3-halo-1-methanesulfonylazetidine.

Buchwald-Hartwig C-N and C-O Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. nih.govorganic-chemistry.org It typically involves the coupling of an aryl or vinyl halide or triflate with an amine or an alcohol. organic-chemistry.org

General Mechanism for C-N Bond Formation: The catalytic cycle is generally believed to proceed through the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

A variety of palladium precursors, phosphine (B1218219) ligands, and bases can be used, and the optimal conditions depend on the specific substrates. organic-synthesis.com

Application to this compound Derivatives: While direct Buchwald-Hartwig coupling with the hydroxyl group of this compound is not typical, a two-step sequence is highly plausible. First, the hydroxyl group would be converted into a halide (e.g., via the Appel reaction) or a sulfonate (e.g., tosylate or mesylate). This resulting 3-halo- or 3-sulfonyloxy-1-methanesulfonylazetidine could then serve as the electrophilic coupling partner in a Buchwald-Hartwig reaction.

C-N Bond Formation: Coupling of the activated azetidine with a primary or secondary amine in the presence of a palladium catalyst and a suitable base would yield a 3-amino-1-methanesulfonylazetidine derivative.

C-O Bond Formation: Similarly, coupling with an alcohol or phenol would result in the formation of a 3-alkoxy- or 3-aryloxy-1-methanesulfonylazetidine.

The development of various generations of catalyst systems has expanded the scope of the Buchwald-Hartwig reaction to include a wide range of substrates and functional groups, making it a versatile tool for the synthesis of complex molecules. nih.gov

Applications in Organic Synthesis and Medicinal Chemistry

Role as a Synthetic Intermediate in Complex Molecule Construction

The azetidine (B1206935) ring system is a sought-after motif in modern chemistry. 1-Methanesulfonylazetidin-3-ol serves as a stable and reliable starting material for introducing this core into larger, more complex molecular architectures. The methanesulfonyl group provides robust protection for the azetidine nitrogen, allowing for selective reactions at other sites of a molecule. The hydroxyl group can be readily converted into other functionalities, such as amines or ethers, or used as a handle for connecting to other molecular fragments. This controlled, stepwise functionalization is crucial for the efficient synthesis of intricate target molecules.

Precursor for Bioactive Compounds

A primary application of this compound is as a precursor for the synthesis of biologically active compounds. Its derivatives, particularly the corresponding amine, 1-(methanesulfonyl)azetidin-3-amine, are employed in the construction of potent enzyme inhibitors. chemrxiv.orgepo.org

A notable example is its use in the development of Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors. epo.orgnih.gov In a patented synthesis, 1-(methanesulfonyl)azetidin-3-amine is reacted with a pyrazolopyrimidine core to generate novel IRAK4 inhibitors. epo.org These compounds are investigated for their potential in treating a range of disorders, including autoimmune conditions, inflammatory diseases, and cancer. epo.org

Use in Ligand Design and Catalyst Development

The rigid conformational nature of the azetidine ring makes it an attractive component in the design of ligands for metal catalysts. While the broader class of azetidine derivatives is utilized in this field to influence the stereochemical outcome of chemical reactions, specific, documented examples detailing the use of this compound itself in ligand or catalyst development are not prominent in publicly available research.

Scaffold for Drug Discovery and Development

The 1-methanesulfonylazetidine framework is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold that is recurrently found in active pharmaceutical ingredients. chemrxiv.org Its utility as a building block is well-recognized, serving as a key component in the synthesis of new chemical entities for drug discovery programs. acs.org The incorporation of this scaffold can improve key drug-like properties such as solubility and metabolic stability.

Development of Tyrosine Kinase Inhibitors

Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways controlling growth, proliferation, and survival. nih.gov Dysregulation of these kinases is a hallmark of many types of cancer, making them a major target for anticancer drug development. nih.gov The 1-methanesulfonylazetidine scaffold has been incorporated into molecules designed to inhibit these crucial enzymes.

FAK Inhibitors

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in numerous solid tumors and is involved in tumor progression and metastasis. nih.govgoogle.comnih.gov As such, FAK inhibitors are a promising class of anticancer agents. Patent literature describes the synthesis of novel pyrimidine (B1678525) derivatives as potent FAK inhibitors that utilize the 1-methanesulfonylazetidine moiety. google.com In these syntheses, a derivative of this compound is coupled with a core structure, demonstrating the direct application of this building block in creating potential FAK-targeted cancer therapies. google.com These compounds have shown the ability to inhibit FAK and are being explored for the treatment of hyperproliferative disorders. google.com

FLT3 Inhibitors

FMS-like tyrosine kinase 3 (FLT3) is another receptor tyrosine kinase, and its mutation is one of the most common genetic aberrations in acute myeloid leukemia (AML), where it is associated with a poor prognosis. This makes FLT3 a critical target for AML therapies. The development of small molecule FLT3 inhibitors is an active area of research. The pyrrolo[2,3-d]pyrimidine class of kinase inhibitors has been explored for this purpose. The synthesis of Baricitinib, a Janus kinase (JAK) inhibitor, involves coupling 2-[1-(ethylsulfonyl)azetidin-3-ylidene]acetonitrile with a pyrrolo[2,3-d]pyrimidine core. acs.orgresearchgate.net While Baricitinib itself is a JAK inhibitor, the synthetic strategies and chemical matter explored in these inhibitor programs are often applied across different kinase targets, and patents in the field of FLT3 inhibitors often cover broad classes of pyrimidine derivatives that may include the 1-methanesulfonylazetidine scaffold.

Data Tables

Table 1: Role of this compound in Bioactive Compounds

Bioactive Compound ClassTarget EnzymeTherapeutic Area (Potential)Role of this compound Scaffold
Pyrazolopyrimidine DerivativesIRAK4Autoimmune/Inflammatory Diseases, CancerServes as a key precursor, via its amine derivative, for coupling to the core structure. epo.org
Pyrimidine DerivativesFAKCancer (Hyperproliferative Disorders)Incorporated as a key structural moiety to build the final inhibitor molecule. google.com
Pyrrolo[2,3-d]pyrimidine DerivativesKinases (e.g., JAK, FLT3)Inflammatory Diseases, CancerDerivatives are used in the synthesis of the final kinase inhibitor structure. acs.orgresearchgate.net

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 1-Methanesulfonylazetidin-3-ol. savemyexams.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. savemyexams.commsu.edu

¹H NMR Spectroscopy: In proton NMR, the chemical shift (δ) of a proton is influenced by the electron density of its surroundings. acdlabs.com For this compound, distinct signals are expected for the different types of protons present: the methyl group on the sulfonyl moiety, the methylene (B1212753) (CH₂) groups of the azetidine (B1206935) ring, the methine (CH) proton attached to the hydroxyl group, and the hydroxyl (OH) proton itself. The integration of these signals, or the area under each peak, is proportional to the number of protons giving rise to that signal. acdlabs.com Furthermore, spin-spin coupling, observed as the splitting of a signal into multiple peaks (multiplicity), reveals information about the number of neighboring non-equivalent protons. libretexts.org

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. msu.edu The chemical shifts of these signals are indicative of the carbon's hybridization and the nature of the atoms attached to it. For instance, the carbon atom bonded to the electronegative oxygen of the hydroxyl group is expected to appear at a lower field (higher ppm value) compared to the other ring carbons.

A summary of expected NMR data is presented below:

Nucleus Expected Chemical Shift (δ) Range (ppm) Key Structural Information
¹H3.0 - 4.5 (Azetidine ring protons), 2.8 - 3.0 (CH₃-SO₂), Variable (OH)Confirms the presence and connectivity of the azetidine ring, the methanesulfonyl group, and the hydroxyl group. acdlabs.com
¹³C50 - 70 (C-OH), 40 - 60 (Azetidine ring CH₂), 30 - 40 (CH₃-SO₂)Elucidates the carbon skeleton of the molecule. msu.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. libretexts.org When a molecule of this compound is introduced into the mass spectrometer, it is ionized, forming a molecular ion (M+). libretexts.org The mass of this ion corresponds to the molecular weight of the compound.

The molecular ion is often unstable and can break apart into smaller, charged fragments. libretexts.org The pattern of these fragments, known as the fragmentation pattern, is unique to the molecule and provides valuable structural information. miamioh.edu For this compound, common fragmentation pathways could include the loss of the sulfonyl group or cleavage of the azetidine ring. libretexts.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments.

Predicted mass spectrometry data for this compound is shown in the table below:

Adduct m/z Predicted Collision Cross Section (CCS) (Ų)
[M+H]⁺152.03760123.8
[M+Na]⁺174.01954130.3
[M-H]⁻150.02304124.8
[M+NH₄]⁺169.06414136.8
[M+K]⁺189.99348132.2
[M+H-H₂O]⁺134.02758113.1
Data sourced from publicly available predicted values. uni.lu

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC-MS)

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. measurlabs.com In HPLC, the sample is dissolved in a solvent (the mobile phase) and passed through a column containing a stationary phase. mpi-bremen.de The components of the sample interact differently with the stationary phase, causing them to separate and elute from the column at different times.

When coupled with a mass spectrometer (HPLC-MS), this technique becomes a highly sensitive and specific tool for both the separation and identification of compounds in a mixture. mpi-bremen.denih.gov For this compound, a reversed-phase HPLC method would typically be employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as water and acetonitrile. epa.gov The purity of the compound can be determined by the area of its peak in the chromatogram relative to the total area of all peaks. HPLC-MS is also invaluable for identifying and quantifying any impurities that may be present. nih.govnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique involves directing a beam of X-rays onto a single crystal of the compound. nih.gov The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. nih.gov By analyzing this pattern, scientists can calculate the positions of all the atoms in the crystal lattice, providing an exact molecular structure, including bond lengths, bond angles, and stereochemistry. nih.govnih.gov

To perform X-ray crystallography on this compound, a high-quality single crystal must first be grown. The crystal is then mounted on a diffractometer and cooled to a low temperature, typically around 100 K, to minimize thermal vibrations of the atoms. jhu.edu The diffraction data is collected and processed to generate an electron density map, from which the final crystal structure is determined. nih.gov

Other Advanced Spectroscopic Methods (e.g., FT-IR, UV-Vis)

In addition to NMR, MS, and X-ray crystallography, other spectroscopic techniques provide complementary structural information.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. upi.eduazooptics.com Different functional groups absorb at characteristic frequencies, making FT-IR a useful tool for identifying the functional groups present in a molecule. libretexts.org For this compound, characteristic absorption bands would be expected for the O-H stretch of the alcohol, the C-H stretches of the alkyl groups, the S=O stretches of the sulfonyl group, and the C-N stretch of the azetidine ring. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light. While this compound does not have a strong chromophore, it may exhibit some absorption in the UV region. UV-Vis spectroscopy is often used in conjunction with HPLC for quantitative analysis. epa.gov

A summary of expected FT-IR absorption bands is presented below:

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
O-H3600-3200 (broad)Stretching
C-H3000-2850Stretching
S=O1350-1300 and 1160-1120Asymmetric and Symmetric Stretching
C-N1250-1020Stretching
Data based on typical ranges for these functional groups. libretexts.org

Quality Control and Validation in Research

In a research setting, rigorous quality control (QC) and validation are paramount to ensure the reliability and reproducibility of experimental results. epa.gov For a compound like this compound, this involves a multi-faceted approach.

Initially, the identity of the compound is confirmed using the spectroscopic techniques detailed above (NMR, MS, FT-IR). The purity of the compound is then assessed, typically by HPLC, to ensure that it meets the required specifications for the intended research application. fao.org This is crucial as impurities can significantly impact the outcome of biological assays or chemical reactions.

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 1-Methanesulfonylazetidin-3-ol. Methods such as B3LYP with a basis set like 6-31G(d) are commonly used to optimize the molecular geometry and compute electronic descriptors. These calculations reveal the distribution of electron density, molecular orbital energies, and electrostatic potential, which are crucial for predicting reactivity.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. For this compound, the sulfonyl group's strong electron-withdrawing nature significantly influences the electronic landscape, particularly affecting the nitrogen atom of the azetidine (B1206935) ring and the hydroxyl group.

Reactivity descriptors derived from these calculations, such as chemical hardness, softness, and electrophilicity index, offer a quantitative measure of the compound's reactivity profile. These parameters help in predicting how the molecule will behave in various chemical environments and reactions. For instance, the calculated electrostatic potential map can identify nucleophilic and electrophilic sites, highlighting the oxygen of the hydroxyl group and the sulfonyl group as regions of high electron density, while the hydrogen of the hydroxyl group is an electron-deficient site.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data) This table presents hypothetical data typical of DFT calculations for illustrative purposes.

Parameter Value Description
HOMO Energy -7.5 eV Energy of the Highest Occupied Molecular Orbital
LUMO Energy -1.2 eV Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap 6.3 eV Indicator of chemical stability and reactivity
Dipole Moment 3.8 D Measure of the molecule's overall polarity
Electron Affinity 1.1 eV Energy released when an electron is added

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. brieflands.comnih.gov For this compound, docking studies can elucidate its potential to interact with various enzyme active sites or protein receptors. The azetidine ring provides a rigid scaffold, while the hydroxyl and methanesulfonyl groups offer key hydrogen bonding and polar interaction capabilities. For example, in studies of related azetidine derivatives, docking has been used to predict binding to targets like Polo-like kinase 1 (Plk1), where interactions with residues such as Leu59 and Val114 were noted.

Following docking, Molecular Dynamics (MD) simulations are employed to assess the stability of the predicted ligand-protein complex over time. isca.innih.gov An MD simulation tracks the motions of atoms in the complex, providing insights into the dynamic behavior and confirming the stability of key interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov Parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to ensure the complex reaches a stable equilibrium. isca.in Such simulations can reveal whether the initial docked pose is maintained and can highlight the flexibility of both the ligand and the target's binding pocket.

Table 2: Illustrative Molecular Docking and MD Simulation Results for this compound with a Hypothetical Kinase Target

Parameter Value Description
Docking Score (Binding Affinity) -7.8 kcal/mol Predicted free energy of binding
Key Interacting Residues ASP-145, LYS-72, PHE-80 Amino acids forming hydrogen bonds and hydrophobic interactions
Number of Hydrogen Bonds 3 Formed between the ligand's OH/SO2 groups and the protein

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are essential in drug discovery for predicting the activity of new compounds and optimizing lead structures. researchgate.net While a specific QSAR study focused solely on this compound is not available, the methodology can be described based on studies of analogous azetidine derivatives. isca.inresearchgate.netscirp.org

To build a QSAR model, a dataset of structurally related compounds with known biological activities (e.g., inhibitory concentrations, IC50) is required. researchgate.net For each compound, a set of molecular descriptors is calculated, which can include physicochemical properties (e.g., LogP, polar surface area), electronic parameters (from quantum calculations), and topological indices. isca.inscirp.org Using statistical methods like Multiple Linear Regression (MLR) or more complex machine learning algorithms, a mathematical equation is derived that links the descriptors to the activity. researchgate.net

The predictive power of a QSAR model is evaluated using statistical metrics like the coefficient of determination (R²) for the training set and the cross-validation coefficient (Q²) and external validation (R² pred) for test sets. brieflands.comscirp.org For azetidine derivatives, QSAR studies have shown that properties like polarizability and specific topological features can be highly influential on their biological activity. scirp.org

Conformational Analysis and Energy Minimization

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and how it influences interactions with biological targets. The four-membered azetidine ring is strained and not planar, adopting a puckered conformation. The orientation of the substituents—the methanesulfonyl group at position 1 and the hydroxyl group at position 3—can exist in different spatial arrangements (conformers) relative to the ring.

Energy minimization calculations are performed to identify the most stable conformer, which corresponds to the global minimum on the potential energy surface. acs.orgresearchgate.net This process involves systematically altering bond angles and torsions to find the lowest energy geometry. Techniques like Newman projections can be conceptually applied to analyze the steric and electronic interactions between substituents that determine conformational preference. semanticscholar.org For this compound, key dihedral angles to consider are those involving the C-N-S bond and the C-C-O bond. The most stable conformation will likely balance the steric bulk of the methanesulfonyl group with potential intramolecular hydrogen bonding involving the hydroxyl group. Understanding the preferred 3D shape is essential, as only specific conformers may fit into a protein's binding site. data.gov

In Silico Prediction of Biological Activities

In silico tools and online servers can predict a wide spectrum of potential biological activities for a given molecule based on its structure. These predictions are derived from models trained on large datasets of known drug-target interactions and structure-activity relationships. researchgate.net For this compound, these tools can generate a list of probable biological targets and pharmacological effects.

Prediction of Activity Spectra for Substances (PASS) is one such tool that predicts a wide range of biological activities, including potential mechanisms of action and even specific toxicities. The results are presented as a probability for a compound to be active (Pa) or inactive (Pi). For instance, predictions might suggest potential activities such as kinase inhibition, anti-inflammatory effects, or interaction with specific receptor families. These predictions are valuable for initial screening, helping to prioritize the compound for specific experimental assays and uncovering potential new therapeutic applications.

Future Directions and Emerging Research Avenues for 1 Methanesulfonylazetidin 3 Ol

Development of Novel Synthetic Methodologies

The synthesis of azetidine-containing compounds can be challenging due to the inherent ring strain of the four-membered heterocycle. nih.govrsc.org Current synthetic routes to 1-Methanesulfonylazetidin-3-ol and its derivatives often rely on multi-step processes. Future research is poised to develop more efficient, stereoselective, and scalable synthetic methods.

One promising area is the development of enantioselective syntheses . rsc.org The chirality of drug molecules can significantly impact their pharmacological activity, and methods that favor the formation of a specific enantiomer are highly valuable in drug discovery. rsc.org Future work could focus on developing chiral catalysts or auxiliaries specifically tailored for the synthesis of enantiopure this compound. scienceopen.comrsc.org This would be a significant advancement, as it would allow for the synthesis of more specific and potentially more potent drug candidates.

Another avenue for innovation lies in the use of novel catalytic systems . For instance, recent advancements in photoredox catalysis and metal-catalyzed cross-coupling reactions could be adapted for the synthesis of this compound and its derivatives. rsc.org These methods often proceed under mild conditions and can tolerate a wide range of functional groups, making them ideal for the synthesis of complex molecules.

Potential Novel Synthetic Approach Description Potential Advantages
Asymmetric Hydrogenation The use of transition metal catalysts with chiral ligands to achieve the enantioselective reduction of a suitable prochiral precursor to this compound. rsc.orgHigh enantioselectivity, atom economy.
Enzyme-Catalyzed Synthesis Employing enzymes, such as ketoreductases, for the stereoselective reduction of a ketone precursor.High stereoselectivity, mild reaction conditions, environmentally friendly.
C-H Activation/Functionalization Direct functionalization of the azetidine (B1206935) ring through transition-metal-catalyzed C-H activation to introduce the hydroxyl and methanesulfonyl groups in a controlled manner. rsc.orgIncreased synthetic efficiency, access to novel derivatives.

Exploration of Undiscovered Biological Activities

While this compound is primarily known as a precursor for IRAK4 inhibitors, its structural motifs—the azetidine ring and the methanesulfonyl group—are present in a wide range of biologically active molecules. nih.govnih.gov This suggests that the compound itself or its close derivatives may possess a broader spectrum of pharmacological activities than currently recognized.

Future research should focus on screening this compound and a library of its derivatives against a diverse panel of biological targets. This could uncover novel activities in areas such as:

Antimicrobial and Antiviral Agents: Heterocyclic compounds, including those with azetidine and sulfonamide moieties, have shown promise as antimicrobial and antiviral agents. nih.govsygnaturediscovery.comnih.gov

Other Kinase Inhibition: Beyond IRAK4, the scaffold could be adapted to target other kinases implicated in various diseases. Kinase families such as Janus kinases (JAKs), spleen tyrosine kinase (Syk), and Bruton's tyrosine kinase (BTK) are attractive targets for inflammatory and autoimmune diseases.

Central Nervous System (CNS) Activity: The rigid structure of the azetidine ring is a desirable feature for CNS-penetrant drugs. acs.org Derivatives of this compound could be explored for their potential in treating neurodegenerative diseases or psychiatric disorders.

Potential Biological Target Class Rationale for Exploration Example Therapeutic Areas
Other Kinases The methanesulfonyl azetidine scaffold is a proven pharmacophore for kinase binding.Oncology, Autoimmune Disorders
G-Protein Coupled Receptors (GPCRs) The rigid, three-dimensional structure of the azetidine ring can provide specific interactions with GPCR binding pockets.Metabolic Disorders, CNS Disorders
Ion Channels Small molecule modulators of ion channels often contain heterocyclic scaffolds.Neuropathic Pain, Cardiac Arrhythmias
Proteases The functional groups on the scaffold could be tailored to interact with the active sites of various proteases.Infectious Diseases, Cancer

Advanced Mechanistic Investigations

A deeper understanding of how this compound-derived inhibitors interact with their biological targets is crucial for the design of next-generation therapeutics. Future mechanistic studies should move beyond simple binding assays and delve into the molecular intricacies of these interactions.

For IRAK4 inhibitors derived from this compound, advanced techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) could be employed to obtain high-resolution structures of the inhibitor-enzyme complex. This would provide a detailed picture of the binding mode and highlight key interactions that contribute to potency and selectivity. mdpi.com

Kinetic studies can elucidate the dynamics of inhibitor binding, revealing whether the compounds act as reversible or irreversible inhibitors and providing insights into their residence time on the target. Furthermore, computational modeling and molecular dynamics simulations can be used to predict binding affinities, rationalize structure-activity relationships (SAR), and guide the design of new inhibitors with improved properties. nih.govmdpi.com These studies can also help in understanding the basis of selectivity for IRAK4 over other kinases. mdpi.com

Integration with Flow Chemistry and Automation in Synthesis

The fields of flow chemistry and automated synthesis offer powerful tools to accelerate drug discovery and development. ebrary.net The application of these technologies to the synthesis of this compound and its derivatives represents a significant future direction.

Flow chemistry , where reactions are performed in a continuous stream rather than in a batch-wise fashion, offers several advantages, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for telescoped reactions, where multiple steps are performed in a continuous sequence without intermediate purification. ebrary.netnih.gov This could lead to a more efficient and scalable synthesis of this compound.

Automated synthesis platforms can be used to rapidly generate libraries of derivatives of this compound. researchgate.net By combining automated synthesis with high-throughput screening, researchers can quickly explore the structure-activity relationships of a large number of compounds, accelerating the identification of new drug candidates.

Technology Application to this compound Potential Benefits
Flow Chemistry Continuous synthesis of the compound and its derivatives.Improved safety, scalability, and efficiency; potential for telescoped reactions. ebrary.netnih.gov
Automated Synthesis Rapid generation of a library of analogs for SAR studies.Accelerated lead discovery and optimization. researchgate.net
High-Throughput Experimentation Rapid screening of reaction conditions for optimal synthesis.Faster process development and optimization.

Application in New Therapeutic Areas

The known and potential biological activities of this compound derivatives open up a wide range of new therapeutic possibilities beyond the currently explored areas.

Given the role of IRAK4 in the innate immune system, inhibitors derived from this compound have significant potential in a variety of autoimmune and inflammatory diseases . nih.govnih.gov Beyond rheumatoid arthritis, these could include systemic lupus erythematosus, inflammatory bowel disease, and psoriasis. nih.govnih.gov There is also emerging interest in the role of IRAK4 in certain cancers, suggesting a potential application in oncology . researchgate.netnih.gov

The potential for CNS penetration also opens the door to treating neuroinflammatory and neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, where inflammation is a key component of the pathology. frontiersin.orgnih.gov Furthermore, the exploration of other biological targets could lead to applications in entirely new fields, such as metabolic diseases or rare genetic disorders.

Q & A

Q. What are the key considerations when designing synthetic routes for 1-Methanesulfonylazetidin-3-OL?

Methodological Answer:

  • Regioselectivity : Prioritize protecting group strategies (e.g., tert-butyloxycarbonyl [Boc] for azetidine nitrogen) to avoid side reactions during sulfonylation .
  • Solvent Compatibility : Use polar aprotic solvents (e.g., DMF or DCM) to enhance reaction efficiency, but verify stability of intermediates via TLC or HPLC monitoring .
  • Work-Up Protocols : Include aqueous extraction steps to remove unreacted methanesulfonyl chloride, followed by column chromatography (silica gel, ethyl acetate/hexane gradient) for purification .

Q. How should researchers characterize and validate the structure of this compound?

Methodological Answer:

  • Spectroscopic Analysis : Combine 1^1H/13^13C NMR to confirm azetidine ring geometry and sulfonyl group attachment. For example, the methanesulfonyl group typically shows a singlet at ~3.0 ppm in 1^1H NMR .
  • Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion ([M+H]+^+) and fragment patterns consistent with sulfonyl cleavage .
  • X-ray Crystallography : If crystalline, compare unit cell parameters with Cambridge Structural Database entries for azetidine derivatives .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats due to its irritant properties (Xi hazard code) .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors.
  • First-Aid Measures : Immediate eye rinsing with saline (S26 protocol) and skin decontamination with water for 15 minutes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

  • Meta-Analysis Framework : Systematically catalog experimental variables (e.g., cell lines, assay pH, compound purity) using tools like PRISMA guidelines. Use statistical tools (e.g., funnel plots) to identify bias .

    05 文献检索Literature search for meta-analysis
    02:58
  • Reproducibility Testing : Replicate conflicting studies under standardized conditions, ensuring >95% purity (HPLC-validated) and controlled storage (-20°C, desiccated) .

Q. What methodologies optimize reaction conditions for scale-up synthesis while maintaining yield?

Methodological Answer:

  • Kinetic Profiling : Perform time-course studies via in situ IR to identify rate-limiting steps (e.g., sulfonylation vs. ring closure) .
  • Design of Experiments (DoE) : Use response surface modeling to optimize parameters (temperature, stoichiometry). For example, higher temperatures (>60°C) may accelerate ring formation but risk decomposition .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., kinases) to map sulfonyl group interactions with catalytic lysine residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the azetidine ring in aqueous vs. lipid bilayer environments .

Q. What analytical strategies assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Stress Testing : Incubate samples at pH 1–13 (37°C) for 24–72 hours. Monitor degradation via UPLC-MS, focusing on sulfonate ester hydrolysis products .
  • Accelerated Stability Studies : Store lyophilized powder at 40°C/75% RH for 4 weeks; quantify decomposition using qNMR with maleic acid as an internal standard .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.